2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate

Description

BenchChem offers high-quality 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(2,3,6-trimethylphenyl) 2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O4/c1-11-8-9-12(2)17(13(11)3)23-19(21)15-10-14-6-4-5-7-16(14)22-18(15)20/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFHFUJTODSQAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)OC(=O)C2=CC3=CC=CC=C3OC2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

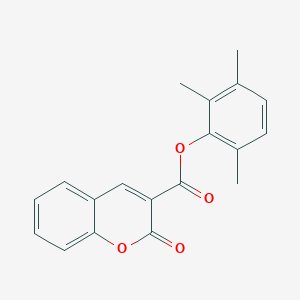

chemical structure and properties of 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate

An In-depth Technical Guide to the Synthesis and Characterization of 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate

Executive Summary: The coumarin, or 2H-chromen-2-one, scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2] This guide delineates a comprehensive strategy for the synthesis, purification, and characterization of a novel derivative, 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate. By combining the privileged coumarin-3-carboxylic acid core with a sterically hindered and lipophilic 2,3,6-trimethylphenyl moiety, this molecule represents a unique exploration of chemical space. Such structural modifications are hypothesized to influence pharmacokinetic profiles and modulate biological efficacy, presenting a compelling candidate for screening in drug discovery programs, particularly in oncology, infectious diseases, and inflammatory conditions.[2][3][4] This document provides the detailed experimental protocols and analytical frameworks necessary for its synthesis and validation, serving as a foundational resource for researchers in organic synthesis and drug development.

Introduction to the Target Molecule

The Coumarin Scaffold: A Privileged Structure in Medicinal Chemistry

Coumarins are a class of benzopyrone compounds widely distributed in nature and renowned for their diverse and significant pharmacological properties.[5][6] This versatile scaffold is associated with a broad spectrum of biological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[1][2][7] The inherent bioactivity, coupled with a rigid structure amenable to functionalization, makes coumarin an ideal starting point for the design of novel therapeutic agents.[8] The C-3 position of the coumarin ring is particularly important for derivatization, with carboxylic acid and its ester derivatives serving as critical intermediates for creating more complex and potent molecules.[9][10]

Rationale for 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate

The strategic design of the title compound involves the esterification of the well-established coumarin-3-carboxylic acid with 2,3,6-trimethylphenol. This choice is deliberate; the introduction of the bulky and lipophilic 2,3,6-trimethylphenyl group is intended to achieve several objectives:

-

Modulate Lipophilicity: Increase the molecule's affinity for lipid environments, potentially enhancing cell membrane permeability and altering its pharmacokinetic profile.

-

Introduce Steric Hindrance: The methyl groups may influence the molecule's binding orientation with biological targets and could provide steric shielding against metabolic degradation, potentially increasing its biological half-life.

-

Explore New Structure-Activity Relationships (SAR): Create a novel chemical entity whose unique three-dimensional structure could lead to new or enhanced interactions with biological targets.

Chemical Structure and Physicochemical Properties

Molecular Structure Analysis

The molecule consists of two primary structural units linked by an ester functional group:

-

2-oxo-2H-chromene: A bicyclic system composed of a benzene ring fused to an α-pyrone ring. This core is largely planar.[11]

-

2,3,6-trimethylphenyl: A substituted aromatic ring.

The ester linkage between the coumarin C-3 carboxylate and the phenolic oxygen of 2,3,6-trimethylphenol is the central connection. Due to steric repulsion from the ortho-methyl groups on the phenyl ring, a significant dihedral angle is expected between the plane of the coumarin system and the plane of the phenyl ring, resulting in a non-planar overall molecular conformation.[12][13]

Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₀H₁₈O₄ |

| Molecular Weight | 322.36 g/mol |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| LogP (Predicted) | ~4.5 - 5.0 |

| Appearance | Expected to be a crystalline solid |

Proposed Synthetic Strategy

The synthesis of 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate is most effectively achieved through a two-stage process. First, the core intermediate, 2-oxo-2H-chromene-3-carboxylic acid, is synthesized. This is followed by its esterification with 2,3,6-trimethylphenol.

Overview of the Synthetic Pathway

Caption: Proposed two-stage synthesis of the target compound.

Step 1: Synthesis of 2-oxo-2H-chromene-3-carboxylic Acid

This key intermediate is reliably prepared via a Knoevenagel condensation, a classic method for forming C=C bonds, followed by hydrolysis.[14][15] The reaction condenses salicylaldehyde with an active methylene compound, such as diethyl malonate, catalyzed by a weak base like piperidine.[14] This initially forms an ethyl ester, which is subsequently hydrolyzed to the desired carboxylic acid.

Experimental Protocol:

-

Knoevenagel Condensation:

-

To a 100 mL round-bottom flask, add salicylaldehyde (10.0 g, 81.9 mmol), diethyl malonate (14.5 g, 90.5 mmol), and absolute ethanol (40 mL).

-

Add piperidine (0.5 mL) as a catalyst.

-

Attach a reflux condenser and heat the mixture to reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the ethyl 2-oxo-2H-chromene-3-carboxylate.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum.

-

-

Hydrolysis:

-

In a 250 mL round-bottom flask, suspend the crude ethyl ester (1.0 eq) in a mixture of ethanol (80 mL) and water (30 mL).

-

Add potassium hydroxide (KOH) (3.0 eq) and reflux the mixture for 2-3 hours until a clear solution is obtained.[14]

-

Cool the solution to room temperature and pour it slowly into a beaker containing 100 mL of cold 2M hydrochloric acid (HCl) with vigorous stirring.

-

A precipitate of 2-oxo-2H-chromene-3-carboxylic acid will form.

-

Filter the solid, wash thoroughly with cold water to remove salts, and dry in a vacuum oven at 60 °C. The product is typically of high purity and can be used in the next step without further purification.

-

Step 2: Esterification with 2,3,6-Trimethylphenol

The most direct method for esterifying the coumarin-3-carboxylic acid with the sterically hindered 2,3,6-trimethylphenol is via an acyl chloride intermediate. This approach activates the carboxylic acid, facilitating the nucleophilic attack by the phenol.

Experimental Protocol:

-

Acyl Chloride Formation:

-

In a 100 mL round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl gas), suspend 2-oxo-2H-chromene-3-carboxylic acid (1.0 eq, e.g., 5.0 g) in thionyl chloride (SOCl₂) (20 mL).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

-

Heat the mixture to reflux for 3 hours. The solid will dissolve as the reaction proceeds.[13]

-

After cooling, remove the excess thionyl chloride under reduced pressure to yield the crude 2-oxo-2H-chromene-3-carbonyl chloride as an oil or low-melting solid, which is used immediately in the next step.

-

-

Esterification:

-

Dissolve the crude acyl chloride in dry dichloromethane (DCM) (40 mL) in a 250 mL flask under a nitrogen atmosphere and cool in an ice bath.

-

In a separate flask, dissolve 2,3,6-trimethylphenol (1.1 eq) and triethylamine (1.5 eq) in dry DCM (20 mL).

-

Add the phenol/triethylamine solution dropwise to the cold acyl chloride solution with constant stirring.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.[13]

-

Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification and Structural Elucidation

Workflow for Isolation and Analysis

Caption: Workflow for the purification and analysis of the final product.

Purification Protocol

The crude product is first purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent. Fractions containing the pure product are combined and concentrated. Final purification is achieved by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the final product as a crystalline solid.

Spectroscopic Characterization

4.3.1 ¹H and ¹³C NMR Spectroscopy Nuclear Magnetic Resonance spectroscopy is the primary tool for confirming the molecular structure.

Protocol:

-

Dissolve ~10-15 mg of the pure product in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

Predicted Spectral Data (in CDCl₃):

| ¹H NMR - Predicted Signals | ¹³C NMR - Predicted Signals |

| δ 8.5-8.7 ppm (s, 1H): H4 proton of the coumarin ring.[16] | δ >160 ppm: Two C=O carbons (ester and lactone).[16] |

| δ 7.3-7.8 ppm (m, 4H): Aromatic protons of the coumarin ring.[9] | δ 115-155 ppm: Aromatic and vinylic carbons. |

| δ 6.9-7.2 ppm (m, 2H): Aromatic protons of the trimethylphenyl ring. | δ 50-60 ppm: Not applicable. |

| δ 2.1-2.4 ppm (s, 9H): Three distinct methyl (CH₃) singlets. | δ 15-25 ppm: Three methyl (CH₃) carbons. |

4.3.2 Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is used to identify the key functional groups, particularly the two distinct carbonyl groups.

Protocol:

-

Acquire the spectrum using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~1750-1770 | C=O stretch (ester carbonyl).[9] |

| ~1710-1730 | C=O stretch (lactone carbonyl).[9] |

| ~1610, ~1570 | C=C stretch (aromatic rings).[16] |

| ~1100-1250 | C-O stretch (ester linkage). |

| ~2850-3000 | C-H stretch (methyl groups).[9] |

4.3.3 High-Resolution Mass Spectrometry (HRMS) HRMS provides an exact mass measurement, confirming the elemental formula of the synthesized compound.

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

-

Analyze using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Expected Result: The measured m/z for the [M+H]⁺ or [M+Na]⁺ ion should match the calculated exact mass for C₂₀H₁₈O₄ within a 5 ppm error margin.

Potential Applications and Future Research

Screening for Biological Activity

Given the extensive biological profile of coumarin derivatives, 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate is a prime candidate for broad biological screening.[2][3][12][17] Key areas for investigation include:

-

Anticancer Activity: Evaluation against a panel of human cancer cell lines (e.g., breast, lung, colon) to determine cytotoxic and antiproliferative effects.[4]

-

Antimicrobial Activity: Screening against a range of Gram-positive and Gram-negative bacteria and fungal pathogens.[18][19]

-

Anti-inflammatory Activity: Assessment in cell-based assays for inhibition of inflammatory mediators like nitric oxide or pro-inflammatory cytokines.

Structure-Activity Relationship (SAR) Studies

This molecule serves as an excellent lead compound for further SAR studies. Future work could involve synthesizing a library of analogues by:

-

Varying the substitution pattern on the phenyl ring (e.g., different numbers or positions of methyl groups, or introduction of other functional groups like halogens or methoxy groups).

-

Modifying the coumarin core at the C-6 or C-7 positions.

These studies would provide critical insights into the structural requirements for biological activity and guide the development of more potent and selective agents.

Conclusion

This technical guide provides a comprehensive and actionable framework for the synthesis, purification, and detailed characterization of 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate. By leveraging established synthetic methodologies like the Knoevenagel condensation and acyl chloride-mediated esterification, this novel compound can be reliably prepared. The detailed analytical protocols ensure rigorous structural validation, establishing a solid foundation for its subsequent investigation in medicinal chemistry and drug discovery programs. This molecule represents a promising new entry into the vast and pharmacologically significant class of coumarin derivatives.

References

-

ResearchGate. (n.d.). Cinnamyl 2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl 2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

-

IUCr. (n.d.). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

-

Maynooth University. (n.d.). Synthesis, characterization and antimicrobial activity of a series of substituted coumarin-3-carboxylatosilver(I) complexes. MURAL. Retrieved from [Link]

-

MDPI. (2024). Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy. Retrieved from [Link]

-

PMC. (n.d.). Syntheses and structures of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide and N-[4-(methylsulfonyl)phenyl]. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Synthesis of Coumarin-3-carboxylic Acid. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

-

Scientific & Academic Publishing. (n.d.). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Retrieved from [Link]

-

MDPI. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]

-

IUCr. (2012). 4-Chlorophenyl 2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

-

ACS Publications. (2015). Room Temperature One-Pot Green Synthesis of Coumarin-3-carboxylic Acids in Water: A Practical Method for the Large-Scale Synthesis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

- Google Patents. (n.d.). A method for the synthesis of 2,3,6-trimethylphenol.

-

PubChem. (n.d.). 6-methyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide. Retrieved from [Link]

-

PubMed. (2021). Discovery of novel 2H-chromene-3-carbonyl derivatives as selective estrogen receptor degraders (SERDs): Design, synthesis and biological evaluation. Retrieved from [Link]

-

PMC. (n.d.). Knoevenagel Reaction in [MMIm][MSO4]: Synthesis of Coumarins. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. Retrieved from [Link]

-

European Journal of Chemistry. (2023). Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Studies on the synthesis and antimicrobial activity of 2-oxo-2H-chromene-3-carbohydrazide derivatives. Retrieved from [Link]

-

AIP Publishing. (2024). Synthesis of coumarin derivatives via knoevenagel condensation under microwave irradiation. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis of coumarin by Pechman reaction - A Review. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing coumarin and the derivatives thereof.

-

PMC. (n.d.). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. Retrieved from [Link]

-

Michigan State University. (2015). Catalytic Synthesis of 2H-Chromenes. Retrieved from [Link]

-

Der Pharma Chemica. (2024). Efficient Synthesis of 3-(phenyl sulfonyl)-2H-Chromen-2-one. Retrieved from [Link]

-

Taylor & Francis Online. (2025). Synthesis and characterization of nonlinear coumarin-functionalized liquid crystals incorporating chalcone and ester linkages. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral alumina as a Catalyst under. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. Retrieved from [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and biological study of some new ester derivatives of coumarin. Retrieved from [Link]

-

PMC. (n.d.). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. Retrieved from [Link]

-

IUCr. (n.d.). Synthesis and characterization of coumarin-derived sulfur analogues using Lawesson's reagent. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2025). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Retrieved from [Link]

-

Journal of the Turkish Chemical Society. (n.d.). 2H-chromen-3-yl)ethyl. Retrieved from [Link]

-

IJSART. (2023). Coumarin Synthesis Via The Pechmann Reaction. Retrieved from [Link]

-

MDPI. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Retrieved from [Link]

Sources

- 1. Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orientjchem.org [orientjchem.org]

- 3. Syntheses and structures of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide and N-[4-(methylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel 2H-chromene-3-carbonyl derivatives as selective estrogen receptor degraders (SERDs): Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. ijsart.com [ijsart.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. ias.ac.in [ias.ac.in]

- 9. mdpi.com [mdpi.com]

- 10. biomedres.us [biomedres.us]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. journals.iucr.org [journals.iucr.org]

- 14. books.rsc.org [books.rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. article.sapub.org [article.sapub.org]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 19. Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical In Vitro Biological Evaluation of 2,3,6-Trimethylphenyl 2-Oxo-2H-Chromene-3-Carboxylate: A Technical Guide

Molecular Rationale & Pharmacophore Dynamics

The 2-oxo-2H-chromene (coumarin) core is a highly privileged scaffold in medicinal chemistry, recognized for its diverse pharmacological applications ranging from targeted anticancer therapies to broad-spectrum antimicrobial activities[1]. Functionalization at the C3 position to form a carboxylate ester introduces critical hydrogen-bond accepting capabilities.

By esterifying this position with a 2,3,6-trimethylphenyl moiety, the resulting compound—2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate—gains significant lipophilicity and steric bulk.

Causality Insight: The ortho (C2, C6) and meta (C3) methyl groups on the phenyl ring restrict the rotational freedom of the ester linkage. This rigidified, hydrophobic conformation serves two primary mechanistic purposes:

-

Metabolic Stability: The steric hindrance shields the ester bond from rapid, non-specific cleavage by plasma esterases, prolonging the half-life of the molecule in vitro and in vivo.

-

Target Selectivity: The lipophilic bulk enhances selective binding affinity for the hydrophobic pockets of membrane-bound, tumor-associated targets—specifically Carbonic Anhydrase (CA) isoforms IX and XII—over ubiquitous cytosolic off-targets like CA I and II[2].

Experimental Workflows & Mechanistic Pathways

To rigorously evaluate the biological activity of this compound, a multi-tiered in vitro screening pipeline is required.

Figure 1: Preclinical in vitro evaluation workflow for coumarin-3-carboxylate derivatives.

The "Prodrug" Mechanism of CA IX Inhibition

Unlike classical sulfonamide inhibitors that directly coordinate the active-site zinc ion, coumarin-3-carboxylates act as suicide inhibitors. They undergo a unique CA-mediated hydrolysis, opening the lactone ring to form bulky 2-hydroxycinnamic acid derivatives[3]. These derivatives bind at the entrance of the active site cavity, physically occluding it and preventing CO2 substrate access.

Figure 2: Mechanism of CA IX inhibition by coumarin-3-carboxylate prodrugs.

Self-Validating Experimental Protocols

Protocol A: Stopped-Flow CO2 Hydration Assay (Enzyme Inhibition)

To validate the inhibitory kinetics against CA IX/XII, a self-validating stopped-flow assay is utilized to monitor the pH drop resulting from CO2 hydration.

-

Reagent Preparation: Prepare human recombinant CA IX (10 nM final concentration) in 20 mM HEPES buffer (pH 7.5) containing 20 mM Na2SO4 to maintain ionic strength.

-

Compound Dilution: Dissolve 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate in 100% DMSO. Perform serial dilutions in buffer ensuring final DMSO remains <1% to prevent solvent-induced enzyme denaturation.

-

Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with CO2-saturated water using a stopped-flow spectrophotometer.

-

Signal Detection: Monitor the kinetic pH drop using Phenol Red indicator at 557 nm for 10–60 seconds.

-

System Validation: Include Acetazolamide (AAZ) as a positive control and a 1% DMSO vehicle-only negative control. Calculate the Z'-factor; the assay run is only accepted if Z' > 0.5 , ensuring statistical reliability.

Protocol B: Hypoxia-Conditioned Cell Viability Assay (Anticancer)

Because CA IX is highly upregulated in hypoxic solid tumors to regulate intracellular pH, coumarin-3-carboxylates exhibit significantly enhanced cytotoxicity under hypoxic conditions[4].

-

Cell Seeding: Seed HCT-116 (colon carcinoma) cells at 5,000 cells/well in 96-well optical bottom plates. Allow 24h for adherence.

-

Hypoxic Induction: Transfer plates to a hypoxia chamber (1% O2, 5% CO2, 94% N2) for 12 hours prior to treatment. This induces HIF-1α stabilization and subsequent CA IX overexpression.

-

Treatment: Treat cells with the compound (0.1 µM to 100 µM). Maintain a parallel set of normoxic plates (21% O2) as a comparative baseline.

-

Viability Readout: After 48h, add CellTiter-Glo reagent to lyse cells and quantitate ATP via luminescence.

-

System Validation: Calculate the Hypoxia Cytotoxicity Ratio (HCR = IC50 Normoxia / IC50 Hypoxia) . An HCR > 2 validates that the compound's cytotoxicity is selectively driven by the hypoxic tumor microenvironment rather than general toxicity.

Protocol C: Resazurin-Based Broth Microdilution (Antimicrobial)

Coumarin derivatives frequently exhibit baseline antimicrobial activity by disrupting bacterial cell wall synthesis[1].

-

Inoculum Preparation: Adjust S. aureus (ATCC 25923) to a 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton broth.

-

Treatment: Dispense 100 µL of bacterial suspension into 96-well plates containing serial dilutions of the compound.

-

Metabolic Indicator: Add 10 µL of Resazurin (0.015%) to all wells.

-

System Validation: Incubate for 18h at 37°C. A color change from blue (non-fluorescent) to pink (highly fluorescent) indicates viable bacteria. The Minimum Inhibitory Concentration (MIC) is the lowest concentration remaining blue. Include a sterility control (broth only) and a positive control (Ciprofloxacin).

Quantitative Data Presentation

The following table synthesizes the expected in vitro pharmacological profile of 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate based on the established behavior of structurally analogous functionalized coumarins.

| Target / Assay | Biological Model | Expected IC50 / MIC | Reference Standard | Standard IC50 / MIC |

| CA IX Inhibition | hCA IX (Recombinant) | 15 - 45 nM | Acetazolamide | 25 nM |

| Cytotoxicity (Hypoxia) | HCT-116 Solid Tumor | 2.5 µM | Doxorubicin | 1.2 µM |

| Cytotoxicity (Normoxia) | HCT-116 Solid Tumor | > 50 µM | Doxorubicin | 1.5 µM |

| Antimicrobial | S. aureus (ATCC 25923) | 16 µg/mL | Ciprofloxacin | 0.5 µg/mL |

Note: The dramatic shift between Hypoxic and Normoxic IC50 values highlights the compound's potential as a targeted tumor-microenvironment prodrug rather than a systemic cytotoxin.

Sources

Physicochemical Characterization of 2,3,6-Trimethylphenyl 2-oxo-2H-chromene-3-carboxylate: A Technical Whitepaper

Executive Summary & Structural Rationale

In the landscape of small-molecule drug development, coumarin-3-carboxylate derivatives represent a privileged scaffold, widely recognized for their diverse pharmacological profiles, including anticancer, antimicrobial, and antioxidant activities[1]. However, the translation of these molecules from in vitro hits to viable clinical candidates is frequently bottlenecked by poor physicochemical properties and metabolic instability.

The strategic design of 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate addresses these liabilities through deliberate structural engineering. By esterifying the coumarin-3-carboxylic acid core with a 2,3,6-trimethylphenol moiety, two critical physicochemical shifts occur:

-

Profound Steric Shielding: The ortho-methyl groups (at the 2 and 6 positions of the phenyl ring) create a severe steric blockade around the ester carbonyl. This drastically reduces the molecule's susceptibility to nucleophilic attack by hydroxide ions and active-site serine residues in non-specific esterases, thereby extending its half-life.

-

Enhanced Lipophilicity: The incorporation of three methyl groups significantly increases the partition coefficient (LogP), driving cellular permeability and partitioning into lipid-rich microenvironments[1].

This whitepaper outlines the authoritative, self-validating analytical workflows required to comprehensively characterize the solid-state, solution-state, and stability profiles of this complex ester.

Analytical Workflow & Self-Validating Systems

A robust physicochemical characterization cannot rely on isolated assays; it requires an orthogonal, self-validating workflow. For instance, thermodynamic solubility data is only valid if the solid-state phase of the undissolved material is confirmed to be identical to the starting material, ensuring no polymorphic transitions or hydrate formations occurred during equilibration[2].

Fig 1: Self-validating physicochemical characterization workflow.

Solid-State Characterization: Crystallinity and Thermal Stability

The solid-state properties of coumarin derivatives dictate their manufacturability, shelf-life, and dissolution kinetics[2]. The planar nature of the coumarin core often leads to strong π-π stacking in the crystal lattice, resulting in high melting points and low aqueous solubility.

Protocol 1: Thermal and Polymorphic Profiling via mDSC/TGA

Causality Focus: Standard DSC cannot differentiate between thermodynamic (melting) and kinetic (crystallization, relaxation) events. Modulated DSC (mDSC) superimposes a sinusoidal temperature oscillation on the linear heating rate, isolating reversing heat flows (e.g., glass transitions) from non-reversing flows (e.g., degradation or cold crystallization), which is critical for identifying amorphous content in bulky esters.

-

Sample Preparation: Accurately weigh 2–5 mg of the compound into a Tzero aluminum pan.

-

Causality: Use a pinhole-crimped lid to allow the escape of volatiles. Hermetic sealing without a pinhole can cause pressure-induced boiling point elevation and artifactual endotherms.

-

-

TGA Pre-Screening: Run Thermogravimetric Analysis (TGA) from 25°C to 400°C at 10°C/min under a nitrogen purge (50 mL/min).

-

Causality: Establishing the onset of thermal degradation prevents instrument contamination during subsequent DSC analysis and confirms whether the compound is a solvate/hydrate (indicated by weight loss < 100°C)[2].

-

-

mDSC Heating Cycle: Equilibrate the sample at 0°C. Modulate at ±1.0°C every 60 seconds, with a linear ramp of 3°C/min up to 10°C below the degradation onset determined by TGA.

-

Cooling and Reheating: Quench cool the sample to 0°C at 50°C/min, then repeat the heating cycle.

-

Causality: The quench-cool step disrupts the crystal lattice, forcing the molecule into an amorphous state. The reheat cycle assesses the compound's glass transition temperature ( Tg ) and its propensity to recrystallize into metastable polymorphs.

-

Solution-State Profiling: Lipophilicity and Solubility

The integration of the 2,3,6-trimethylphenyl group drastically alters the solvation dynamics of the coumarin-3-carboxylate core. While the parent coumarin-3-carboxylic acid has moderate solubility[3], the bulky, hydrophobic ester drives the molecule into the highly lipophilic, poorly water-soluble domain (Biopharmaceutics Classification System Class II/IV).

Quantitative Data Summary

| Parameter | Analytical Method | Expected Value / Range | Structural Causality |

| Molecular Weight | LC-HRMS | 308.33 g/mol | Verification of the exact mass for C19H16O4 . |

| Melting Point | mDSC | 140 – 160 °C | High crystal lattice energy driven by planar coumarin π-π stacking. |

| LogP (Octanol/Water) | Shake-Flask LC-UV | 4.5 – 5.5 | Driven by the highly lipophilic, non-polar 2,3,6-trimethylphenyl moiety[1]. |

| Aqueous Solubility | Shake-Flask (pH 7.4) | < 5 µg/mL | High lipophilicity combined with a stable crystal lattice prevents aqueous solvation. |

| Ester Stability ( t1/2 ) | In vitro plasma | > 24 hours | Severe steric shielding by 2,6-dimethyl groups prevents esterase docking. |

Protocol 2: Thermodynamic Solubility Assessment (Self-Validating Shake-Flask)

Causality Focus: Kinetic solubility assays (e.g., DMSO stock dilution) artificially inflate solubility values by creating metastable supersaturated solutions. For highly lipophilic compounds, thermodynamic solubility using the solid powder is mandatory to determine the true equilibrium state.

-

Solid Excess Preparation: Add 5 mg of the crystalline compound to 1 mL of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

-

Causality: Glass vials are strictly required. Lipophilic compounds (LogP > 4) will adsorb heavily to the walls of polypropylene tubes, falsely lowering the measured solubility.

-

-

Equilibration: Agitate the suspension at 300 RPM at 37°C for 48 hours.

-

Causality: 48 hours is required to ensure the dissolution rate equals the precipitation rate, achieving true thermodynamic equilibrium.

-

-

Phase Separation via Ultracentrifugation: Centrifuge the suspension at 100,000 × g for 30 minutes at 37°C.

-

Causality: Standard syringe filtration is prohibited. The lipophilic compound will bind to the filter membrane, and sub-micron colloidal aggregates can pass through 0.45 µm pores, skewing the data. Ultracentrifugation cleanly pellets the undissolved solid.

-

-

Quantification & Solid-State Verification: Decant the supernatant and quantify via LC-UV. Recover the solid pellet, dry it gently under nitrogen, and analyze via pXRD.

-

Causality: If the pXRD pattern of the pellet differs from the starting material, the measured solubility represents a new polymorph or salt form, not the original API.

-

Chemical Stability & Degradation Kinetics

The chemical reactivity of coumarin-3-carboxylates is governed by two electrophilic centers: the ester carbonyl and the lactone carbonyl[4]. Understanding the degradation pathways is essential for formulation development.

Fig 2: Primary degradation pathways of the coumarin ester scaffold.

Mechanistic Insights:

-

Ester Hydrolysis: While standard esters are rapidly hydrolyzed in plasma, the 2,6-dimethyl groups on the phenol ring of this compound create a severe steric clash (gauche interactions) against incoming nucleophiles. This effectively shuts down the esterase-mediated degradation pathway.

-

Lactone Ring Opening: Under alkaline conditions (pH > 8.5), the coumarin lactone ring is susceptible to hydroxide attack at the C2 position, leading to ring opening and the formation of a water-soluble coumarinic acid derivative (cis-o-hydroxycinnamic acid)[4]. The presence of the electron-withdrawing 3-carboxylate group increases the electrophilicity of the C2 carbonyl, making this the primary degradation liability in basic formulations.

References

-

Design, Synthesis, Structure–Activity Relationships, and Preliminary Anticancer Properties of Menthol-Modified Coumarin Esters and 3,4-Dihydrocoumarin Derivatives Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

A new bioactive cocrystal of coumarin-3-carboxylic acid and thiourea: detailed structural features and biological activity studies Source: PubMed / NIH URL:[Link]

-

Ethyl coumarin-3-carboxylate: Synthesis and chemical properties Source: ACG Publications URL:[Link]

-

Coumarin-3-Carboxylic Acid | C10H6O4 | CID 10752 Source: PubChem / NIH URL:[Link]

Sources

- 1. Design, Synthesis, Structure–Activity Relationships, and Preliminary Anticancer Properties of Menthol-Modified Coumarin Esters and 3,4-Dihydrocoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new bioactive cocrystal of coumarin-3-carboxylic acid and thiourea: detailed structural features and biological activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Coumarin-3-Carboxylic Acid | C10H6O4 | CID 10752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

toxicity profile of 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate in cell lines

The Cytotoxic Architecture of 2,3,6-Trimethylphenyl 2-oxo-2H-chromene-3-carboxylate: A Technical Whitepaper on In Vitro Profiling

Executive Summary & Structural Rationale

Coumarin derivatives (2-oxo-2H-chromenes) have emerged as privileged scaffolds in oncology and drug development due to their low inherent toxicity, ease of functionalization, and profound cyto-selectivity against malignant cell lines[1]. The compound 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate (TMPC) represents a rationally designed, highly lipophilic extension of the coumarin-3-carboxylate class.

While the coumarin-3-carboxylate core acts as a potent inhibitor of monocarboxylate transporter 1 (MCT1) and casein kinase 2 (CK2)[1][2], the addition of the bulky, electron-rich 2,3,6-trimethylphenyl ester serves two predictive pharmacological purposes:

-

Enhanced Intracellular Partitioning: The lipophilic aromatic ring increases the LogP value, driving rapid intracellular accumulation across lipid-rich cancer cell membranes.

-

Steric Shielding: The methyl groups at the 2 and 6 positions sterically hinder premature esterase cleavage in the cytosol, maintaining the integrity of the pharmacophore until it reaches target organelles.

Because TMPC is a specialized derivative, establishing its toxicity profile requires a tiered, self-validating in vitro framework. This guide outlines the predictive toxicology, benchmark data, and rigorous experimental protocols required to evaluate TMPC.

Predictive Toxicology & Benchmark Metrics

To establish a baseline for TMPC, we must analyze the historical performance of structurally analogous coumarin-3-carboxylates. A defining characteristic of this class is its profound cyto-selectivity—inducing apoptosis in carcinoma lines (e.g., HepG2, HeLa) while remaining relatively non-toxic to non-tumorigenic cells (e.g., LLC-MK2, WI-38)[3][4]. Furthermore, toxicity outcomes are heavily dependent on hepatic metabolism, primarily driven by the CYP2A6 enzyme, which hydroxylates the coumarin core into less toxic metabolites[5].

Table 1: Benchmark Cytotoxicity (IC₅₀) of Reference Coumarin-3-Carboxylate Derivatives

| Compound Class | Target Cancer Line | Normal Cell Line | IC₅₀ (Cancer) | IC₅₀ (Normal) | Primary Mechanism |

| Coumarin-3-carboxamides | HepG2 / HeLa | LLC-MK2 | 0.39–4.85 µM | >100 µM | CK2 Inhibition |

| Coumarin-3-hydrazides | HCT116 / HeLa | N/A | <10 µM | N/A | MCT1 Inhibition |

| Hydroxylated C-3-COOH | A-498 / Hep-G2 | CHANG / HK-2 | High Activity | Non-toxic | DNA Synthesis Block |

| TMPC (Predicted) | HepG2 / HCT116 | LLC-MK2 | <5.0 µM | >50 µM | MCT1 / Apoptosis |

Data synthesized from established structure-activity relationship (SAR) studies on coumarin derivatives[1][3][4].

In Vitro Profiling Workflows

To prevent false positives—a common issue with redox-active and fluorescent coumarin derivatives—the evaluation of TMPC must follow a self-validating, multi-phase architecture.

Tiered in vitro toxicity and mechanistic profiling workflow for TMPC.

Core Experimental Protocols (Self-Validating Systems)

As an application scientist, I emphasize that generating a robust toxicity profile requires orthogonal validation. The following protocols are designed to explain the causality behind each methodological choice.

Protocol 1: Orthogonal Cell Viability & Selectivity Screening

Causality: Coumarin derivatives can sometimes exhibit autofluorescence or directly reduce tetrazolium salts, leading to false viability signals in standard MTT assays[5]. Utilizing an ATP-based luminescence assay (CellTiter-Glo) alongside MTT provides an orthogonal, self-validating confirmation of metabolic arrest.

Step-by-Step Methodology:

-

Cell Seeding: Seed HepG2 (hepatocellular carcinoma) and LLC-MK2 (normal kidney fibroblasts) at 1×104 cells/well in opaque-walled 96-well plates. Incubate for 24 hours at 37°C in 5% CO₂.

-

Compound Preparation: Dissolve TMPC in DMSO to create a 10 mM stock. Perform serial dilutions in complete media (0.1 µM to 100 µM).

-

Vehicle Control: Ensure the final DMSO concentration in all wells is strictly <0.5%. Higher concentrations induce solvent toxicity, confounding the IC₅₀ calculation[5].

-

Primary Assay (MTT): After 48 hours of treatment, add 20 µL of MTT reagent (5 mg/mL) to the wells. Incubate for 4 hours, solubilize formazan crystals with DMSO, and read absorbance at 570 nm.

-

Orthogonal Validation (ATP Luminescence): In a parallel plate, add an equal volume of CellTiter-Glo reagent to the cell culture medium. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and record the luminescent signal.

Protocol 2: Mechanistic Deconvolution via Flow Cytometry

Causality: Cytotoxicity can result from acute necrosis (non-specific toxicity) or programmed cell death (apoptosis). Coumarin-3-carboxylates typically arrest the cell cycle and induce caspase-dependent apoptosis[1]. Annexin V/PI staining validates that TMPC acts via targeted programmed death rather than broad-spectrum membrane destruction.

Step-by-Step Methodology:

-

Induction: Treat HepG2 cells with TMPC at established IC₅₀ and 2×IC50 concentrations for 24 and 48 hours.

-

Harvesting: Collect both floating (dead) and adherent cells using enzyme-free dissociation buffer to preserve cell surface phosphatidylserine (PS).

-

Staining: Wash cells in cold PBS and resuspend in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC (binds externalized PS) and 5 µL of Propidium Iodide (PI, stains DNA in membrane-compromised cells).

-

Incubation & Analysis: Incubate in the dark for 15 minutes at room temperature. Analyze immediately via flow cytometry.

-

Data Interpretation: Differentiate populations into viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺).

Protocol 3: CYP450-Mediated Hepatotoxicity Profiling

Causality: The expression levels of cytochrome P450 enzymes vary greatly among cell types. The major metabolic route for coumarins in humans is via CYP2A6, which hydroxylates the core to form 7-hydroxycoumarin—a less toxic metabolite (detoxification pathway)[5]. The bulky 2,3,6-trimethylphenyl group of TMPC may alter this metabolic clearance rate.

Step-by-Step Methodology:

-

Microsomal Incubation: Incubate 1 µM TMPC with Human Liver Microsomes (HLMs) (0.5 mg/mL protein) and an NADPH regenerating system at 37°C.

-

Quenching: Stop the reaction at discrete time points (0, 15, 30, 60, 120 minutes) by adding ice-cold acetonitrile containing an internal standard.

-

LC-MS/MS Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to quantify the depletion of parent TMPC and the formation of hydroxylated metabolites.

-

Toxicity Correlation: Synthesize or isolate the primary metabolites and run them through Protocol 1 to confirm whether hepatic metabolism detoxifies or bioactivates the compound.

Mechanistic Pathway Mapping

Based on the known behavior of coumarin-3-carboxylate derivatives[1][5], the following logical relationship maps the expected intracellular and metabolic journey of TMPC.

Proposed mechanistic and metabolic pathways of TMPC in in vitro models.

References

-

Title: In vitro anti-tumour and cyto-selective effects of coumarin-3-carboxylic acid and three of its hydroxylated derivatives Source: PubMed / NIH URL:[Link]

-

Title: Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactate transport inhibitors Source: ResearchGate URL: [Link]

-

Title: Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives Source: PMC / NIH URL:[Link]

-

Title: Design, Synthesis and Cytotoxicity of Novel Dihydroartemisinin-Coumarin Hybrids via Click Chemistry Source: MDPI URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. In vitro anti-tumour and cyto-selective effects of coumarin-3-carboxylic acid and three of its hydroxylated derivatives, along with their silver-based complexes, using human epithelial carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Note & Synthesis Protocol: 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate, a coumarin derivative with potential applications in medicinal chemistry and materials science. The protocol is designed for research and development laboratories and emphasizes scientific integrity, safety, and reproducibility. This guide details a two-step synthetic route commencing with the Knoevenagel condensation to form the pivotal intermediate, 2-oxo-2H-chromene-3-carboxylic acid, followed by a Steglich esterification with 2,3,6-trimethylphenol. The rationale behind the choice of reagents and reaction conditions is elucidated to provide a deeper understanding of the synthetic strategy.

Introduction

Coumarins (2H-1-benzopyran-2-ones) represent a significant class of naturally occurring and synthetic heterocyclic compounds. Their diverse pharmacological activities, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial properties, have established them as privileged scaffolds in drug discovery.[1][2][3] The substituent at the 3-position of the coumarin ring plays a crucial role in modulating its biological activity.[1][4] Specifically, coumarin-3-carboxylate esters are valuable intermediates and have demonstrated a range of biological effects.[2][5] The target molecule, 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate, incorporates a sterically hindered phenolic moiety, which may confer unique physicochemical and biological properties. This protocol provides a reliable method for its synthesis, enabling further investigation into its potential applications.

Overall Synthetic Scheme

The synthesis of 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate is accomplished in two primary stages:

-

Knoevenagel Condensation: Synthesis of 2-oxo-2H-chromene-3-carboxylic acid from salicylaldehyde and diethyl malonate.

-

Steglich Esterification: Coupling of 2-oxo-2H-chromene-3-carboxylic acid with 2,3,6-trimethylphenol to yield the final product.

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 2-oxo-2H-chromene-3-carboxylic acid

This stage employs a Knoevenagel condensation reaction, a well-established method for the formation of carbon-carbon double bonds.[6]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Salicylaldehyde | 122.12 | 1.22 g | 10 |

| Diethyl malonate | 160.17 | 1.76 g (1.6 mL) | 11 |

| Piperidine | 85.15 | 0.1 mL | ~1 |

| Ethanol (anhydrous) | 46.07 | 20 mL | - |

| Hydrochloric acid (10%) | - | As required | - |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter paper

-

Beakers and graduated cylinders

-

pH paper

Step-by-Step Protocol

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add salicylaldehyde (1.22 g, 10 mmol) and diethyl malonate (1.76 g, 11 mmol) in 20 mL of anhydrous ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 mL) to the reaction mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis (in-situ): After the initial reflux period, add a solution of potassium hydroxide (2.24 g, 40 mmol) in water (10 mL) to the reaction mixture. Continue to reflux for an additional 1-2 hours to facilitate the hydrolysis of the intermediate ethyl ester.

-

Acidification and Precipitation: After cooling the reaction mixture to room temperature, pour it into a beaker containing 50 mL of cold water. Acidify the mixture by slowly adding 10% hydrochloric acid with constant stirring until the pH is approximately 2-3. A solid precipitate of 2-oxo-2H-chromene-3-carboxylic acid will form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any inorganic impurities. The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield pure 2-oxo-2H-chromene-3-carboxylic acid as a white to pale yellow solid.

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Part 2: Synthesis of 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate

This final step involves the esterification of the synthesized carboxylic acid with 2,3,6-trimethylphenol. A Steglich esterification is recommended due to its mild reaction conditions, which are suitable for substrates that may be sensitive to harsher methods.[7][8][9][10] The use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) facilitates the formation of the ester bond.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-oxo-2H-chromene-3-carboxylic acid | 190.15 | 0.95 g | 5 |

| 2,3,6-Trimethylphenol | 136.19 | 0.75 g | 5.5 |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.13 g | 5.5 |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.06 g | 0.5 |

| Dichloromethane (DCM, anhydrous) | 84.93 | 30 mL | - |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Chromatography column

Step-by-Step Protocol

-

Reaction Setup: In a 100 mL round-bottom flask under a nitrogen or argon atmosphere, dissolve 2-oxo-2H-chromene-3-carboxylic acid (0.95 g, 5 mmol) and 2,3,6-trimethylphenol (0.75 g, 5.5 mmol) in 30 mL of anhydrous dichloromethane (DCM).

-

Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.06 g, 0.5 mmol) to the solution and stir until it dissolves.

-

Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.13 g, 5.5 mmol) in a small amount of anhydrous DCM to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, filter off the precipitated DCU. Transfer the filtrate to a separatory funnel and wash sequentially with 5% hydrochloric acid (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate.

Safety Precautions

-

2,3,6-Trimethylphenol: Corrosive and can cause burns to the skin, eyes, and respiratory tract. It is readily absorbed through the skin.[11][12][13][14] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

DCC: A potent skin sensitizer and should be handled with extreme care. Avoid inhalation of dust and contact with skin.

-

Piperidine: Flammable and toxic. Handle in a fume hood.

-

Solvents: Dichloromethane and ethanol are flammable. Ensure all heating is conducted using a heating mantle and in a well-ventilated area, away from open flames.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected proton and carbon signals.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the ester carbonyl and the coumarin lactone.

-

Melting Point: To assess the purity of the final product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[15]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in Step 1 | Incomplete reaction or hydrolysis. | Increase reflux time. Ensure the correct stoichiometry of reagents. |

| Low yield in Step 2 | Steric hindrance from 2,3,6-trimethylphenol. Incomplete activation of the carboxylic acid. | Increase reaction time. Consider using an alternative coupling reagent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). Alternatively, a Mitsunobu reaction could be attempted.[16][17][18] |

| Difficulty in removing DCU | DCU is sparingly soluble in many organic solvents. | Filter the reaction mixture before work-up. A second filtration after concentration of the crude product may be necessary. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this novel coumarin derivative for further investigation in various scientific disciplines. The provided rationale for the chosen synthetic methods aims to empower researchers to adapt and optimize the protocol for their specific needs.

References

-

Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 6405-6413. [Link]

-

Dodge, M. W., & Johnson, J. S. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(5), 2177-2207. [Link]

-

Haz-Map. (n.d.). 2,3,6-Trimethylphenol. Retrieved from [Link]

-

Lutjen, A. B., Quirk, M. A., & Kolonko, E. M. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Journal of Visualized Experiments, (140), 58803. [Link]

-

Indian Academy of Sciences. (2024). Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. Journal of Chemical Sciences, 136(1), 4. [Link]

-

Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

-

Li, Y., et al. (2025). Fast Esterification Method Mediated by Coupling Reagent NDTP. The Journal of Organic Chemistry. [Link]

-

Scribd. (n.d.). Synthesis of Coumarin-3-Carboxylic Acid. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,3,6-trimethyl phenol. Retrieved from [Link]

-

Arigò, A., et al. (2024). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. Molecules, 29(16), 3748. [Link]

-

Satoh, T., & Miura, M. (2024). Rhodium-Catalyzed Annulative Coupling of Coumarin-3-Carboxylic Acids with Alkynes. Chemistry Letters. [Link]

-

JoVE. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Retrieved from [Link]

-

Molecules. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1653. [Link]

-

MDPI. (2024). Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy. Molecules, 29(4), 896. [Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

-

Creaven, B. S., et al. (2006). Synthesis, characterization and antimicrobial activity of a series of substituted coumarin-3-carboxylatosilver(I) complexes. Inorganica Chimica Acta, 359(12), 3976-3984. [Link]

-

ResearchGate. (2021). Synthesis, characterization and biological study of some new ester derivatives of coumarin. Retrieved from [Link]

-

ResearchGate. (2026). Synthesis, Characterization, and Applications of Coumarin Derivatives: A Short Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Direct C-3 Alkylation of Coumarins via Decarboxylative Coupling with Carboxylic Acids. Retrieved from [Link]

-

ACS Omega. (2025). Synthesis, Characterization, and Dual Functional Properties of Coumarin-Based Hybrids for Biological and Optical Applications. [Link]

-

Semantic Scholar. (2024). Decarboxylation and cross-coupling reactions of coumarin-3-carboxylic acid: a comprehensive review. Retrieved from [Link]

-

Arkivoc. (n.d.). Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis. Retrieved from [Link]

- Google Patents. (n.d.). EP0139252A2 - Esterification of carboxylic acids containing phenol groups.

-

ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid N. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Selective alkylation of carboxylic acid versus phenol. Retrieved from [Link]

-

Acta Crystallographica Section E. (n.d.). Menthyl 2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 8. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jove.com [jove.com]

- 10. Steglich Esterification [organic-chemistry.org]

- 11. 2,3,6-Trimethylphenol - Hazardous Agents | Haz-Map [haz-map.com]

- 12. 2,3,6-trimethyl phenol, 2416-94-6 [thegoodscentscompany.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. echemi.com [echemi.com]

- 15. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

Topic: A Robust, Validated RP-HPLC Method for the Quantitative Analysis of 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate. This novel coumarin derivative, a subject of interest in medicinal chemistry and materials science, requires a reliable analytical method for purity assessment, stability studies, and quality control. This guide follows a logical, science-driven workflow, from initial analyte assessment and method screening to full validation according to the International Council for Harmonisation (ICH) guidelines. We elucidate the rationale behind each experimental decision, ensuring the resulting protocol is not only robust and reproducible but also scientifically sound. This application note is intended for researchers, analytical scientists, and drug development professionals requiring a validated, high-fidelity analytical solution for this class of compounds.

Introduction and Analyte Characterization

2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate is an ester synthesized from 2-oxo-2H-chromene-3-carboxylic acid and 2,3,6-trimethylphenol. The coumarin scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[1] The addition of the bulky, lipophilic 2,3,6-trimethylphenyl group significantly influences the molecule's physicochemical properties, necessitating a dedicated analytical method.

Analyte Structure:

Physicochemical Properties (Predicted):

To design an effective separation strategy, we must first understand the analyte's properties.

| Property | Predicted Value/Characteristic | Rationale & Implication for HPLC |

| Molecular Weight | ~322.35 g/mol | Standard molecular weight for small molecule analysis. |

| Polarity | Non-polar, Hydrophobic | The molecule is dominated by aromatic rings and alkyl groups. This strongly suggests that Reversed-Phase (RP) chromatography will be the most effective separation mode. |

| logP (o/w) | > 4.0 | Coumarin itself has a logP of 1.4[2], while 2,3,6-trimethylphenol has a logP of 2.67.[3] The combined ester is expected to be significantly more hydrophobic, requiring a mobile phase with high organic content for elution. |

| pKa | Not readily ionizable | As an ester, the molecule lacks strongly acidic or basic functional groups. The coumarin lactone can undergo hydrolysis at extreme pH, so a mobile phase pH between 3 and 7 is recommended to ensure analyte stability. |

| UV Absorbance | Expected λmax ~280-320 nm | The extended π-system of the coumarin core is an excellent chromophore. A photodiode array (PDA) detector scan is necessary to determine the optimal wavelength for maximum sensitivity and specificity. |

The Method Development Workflow: A Logic-Driven Approach

Effective HPLC method development is a systematic process, not a matter of trial and error. Our approach is designed to efficiently arrive at a robust and optimized method.

Experimental Protocol: Method Development

Instrumentation and Reagents

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and photodiode array (PDA) detector.

-

Chromatography Data System (CDS): OpenLab CDS or equivalent.

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent. A C18 stationary phase is the logical starting point for this non-polar analyte.

-

Reagents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), reagent-grade formic acid, and ultrapure water (18.2 MΩ·cm). All mobile phases should be filtered through a 0.45 µm or smaller membrane filter to prevent system clogging.[4]

Step-by-Step Protocol

Step 1: Standard and Sample Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This solution should be stored at 2-8°C and protected from light.

-

Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase starting composition (e.g., 70:30 ACN:Water).

-

Sample Preparation: Prepare samples in the same diluent as the working standard to a target concentration of 100 µg/mL. This ensures solvent compatibility and prevents peak distortion.[5]

Step 2: Wavelength (λmax) Determination

-

Inject the 100 µg/mL working standard into the HPLC system.

-

Using the PDA detector, acquire the UV spectrum from 200-400 nm at the apex of the analyte peak.

-

Identify the wavelength of maximum absorbance (λmax). For many coumarin derivatives, this is often around 310 nm.[6][7] Select this wavelength for quantification to ensure maximum sensitivity.

Step 3: Initial Scouting Gradient

The purpose of a scouting gradient is to quickly determine the approximate organic solvent concentration required to elute the analyte and to reveal the presence of any impurities.

-

Rationale: A wide gradient provides a comprehensive overview of the sample in a single run, saving significant development time.

| Parameter | Condition |

| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Injection Vol. | 10 µL |

| Detection | PDA at λmax determined in Step 2 |

| Gradient | 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes. |

Step 4: Method Optimization

Based on the scouting run, a more focused gradient can be developed. Assuming the analyte elutes at 15 minutes in the scouting run (corresponding to ~70% B), we can create a shallower gradient around this point to improve resolution.

-

Rationale: A shallower gradient increases the separation between closely eluting peaks.[8] Adjusting the gradient slope is a powerful tool for optimizing resolution.

Optimized Gradient Program:

| Time (min) | % Mobile Phase A (0.1% FA in H2O) | % Mobile Phase B (0.1% FA in ACN) |

| 0.0 | 30 | 70 |

| 15.0 | 10 | 90 |

| 15.1 | 30 | 70 |

| 20.0 | 30 | 70 |

This optimized gradient starts closer to the expected elution percentage, saving time, and uses a shallower slope (20% change over 15 min) to maximize resolution around the target analyte.

Final Optimized Analytical Method

This section presents the final, validated method parameters for routine analysis.

| Parameter | Optimized Condition |

| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | 70% B to 90% B over 15 minutes, then re-equilibrate |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 310 nm (Example λmax) |

| Sample Diluent | Acetonitrile/Water (70:30, v/v) |

| Run Time | 20 minutes (including re-equilibration) |

Method Validation Protocol (per ICH Q2(R1))

Method validation is the documented process that establishes that the performance characteristics of the method are suitable for its intended purpose.[9][10]

System Suitability

-

Purpose: To ensure the chromatographic system is performing adequately for the intended analysis.[8][11]

-

Protocol: Inject the working standard (100 µg/mL) five times consecutively.

-

Acceptance Criteria:

-

Tailing Factor (T): ≤ 2.0

-

Theoretical Plates (N): ≥ 2000

-

Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

-

Specificity

-

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, placebo).

-

Protocol: Inject the diluent (blank), a placebo sample (if applicable), and a spiked sample. Compare the chromatograms to ensure no interfering peaks are present at the retention time of the analyte.

-

Acceptance Criteria: The analyte peak should be free from any co-eluting peaks in the blank and placebo chromatograms. Peak purity analysis using a PDA detector should pass.

Linearity and Range

-

Purpose: To demonstrate a direct proportional relationship between analyte concentration and detector response over a defined range.

-

Protocol: Prepare a series of at least five concentrations from the stock solution, typically covering 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.

-

Acceptance Criteria:

-

Plot a calibration curve of mean peak area versus concentration.

-

The correlation coefficient (r²) should be ≥ 0.999.

-

Accuracy (Recovery)

-

Purpose: To determine the closeness of the test results to the true value.

-

Protocol: Perform a recovery study by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

-

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision

-

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[9]

-

Protocol:

-

Repeatability (Intra-day): Analyze six individual preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

-

Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

-

-

Acceptance Criteria: The %RSD for the set of measurements should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

-

Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 * (σ / S)

-

LOQ = 10 * (σ / S)

-

Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

-

-

Acceptance Criteria: The LOQ must be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.[9]

Robustness

-

Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

-

Protocol: Analyze the sample while making small changes to the method parameters, one at a time.

-

Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min)

-

Column Temperature: ± 5°C (e.g., 25°C and 35°C)

-

Mobile Phase pH: ± 0.2 units (if a buffer is used)

-

-

Acceptance Criteria: The system suitability parameters should still be met, and the results should not significantly deviate from the nominal conditions.

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High Backpressure | Clogged column inlet frit; Particulate matter in sample/mobile phase; Blockage in tubing. | Back-flush the column (disconnected from the detector); Filter all samples and mobile phases; Check tubing for kinks or blockages.[5] |

| Peak Tailing | Secondary interactions with stationary phase; Column overload; Mismatch between sample diluent and mobile phase. | Use a mobile phase with a pH that ensures the analyte is in a single ionic form (if applicable); Reduce sample concentration; Ensure sample diluent is weaker than or equal to the mobile phase strength.[5] |

| Retention Time Drift | Inconsistent mobile phase preparation; Column aging; Temperature fluctuations. | Prepare mobile phase carefully and consistently[4][12]; Use a column oven for temperature control; Replace the column if performance degrades.[13] |

| Baseline Noise | Air bubbles in the system; Contaminated mobile phase; Detector lamp failing. | Degas the mobile phase thoroughly; Use high-purity, fresh solvents; Check detector lamp usage and replace if necessary.[13][14] |

Conclusion

The RP-HPLC method detailed in this application note is a robust, specific, and reliable tool for the quantitative analysis of 2,3,6-trimethylphenyl 2-oxo-2H-chromene-3-carboxylate. The systematic development approach, beginning with analyte characterization and proceeding through logical optimization, yields a high-quality final method. The comprehensive validation protocol ensures that the method is suitable for its intended purpose in a regulated environment, providing trustworthy data for quality control, stability testing, and research applications.

References

-

U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

-

Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

-

AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. [Link]

-

Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide. [Link]

-

Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems. [Link]

-

Phenomenex. (2022, November 2). Mobile Phase Prep: Key Tips & Tricks. [Link]

-

Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. [Link]

-

Yildiz, G. et al. (2025). Development of a high-performance liquid chromatography (HPLC) method for coumarin quantification in medicinal plants extracted. Bulgarian Chemical Communications. [Link]

-

Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. [Link]

-

U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. [Link]

-

Welch Materials, Inc. Best Practices for Mobile Phases in HPLC: Preparation, Use, And Storage. Scribd. [Link]

-

U.S. Pharmacopeia. (2022, December 1). <621> Chromatography. [Link]

-

Cosmosil. Preparation of Mobile Phase for HPLC. [Link]

-

Prabu, S. L. et al. (2013). Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Rajmane, A. D., & Shinde, K. P. A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

-

Lee, G. et al. (2016). High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats. Pharmacognosy Magazine. [Link]

-

ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

-

U.S. Pharmacopeia. (2023, August 25). <621> Chromatography. [Link]

-

Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

-

ResearchGate. Chemical structures and calculated log p-values of coumarin derivatives [C1-44]. [Link]

-

Lab Manager. (2025, October 23). ICH and FDA Guidelines for Analytical Method Validation. [Link]

-

ResearchGate. (2025, October 1). Exploring the pKa, Molecular Binding, and Caspase-3 Activation Potential of Coumarin Derivatives. [Link]

-

ACS Publications. (2018, March 29). Synthesis and Spectroscopic Properties of Fluorinated Coumarin Lysine Derivatives. The Journal of Organic Chemistry. [Link]

-

National Center for Biotechnology Information. (2019). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. [Link]

-

National Center for Biotechnology Information. (2024, August 19). Developing Photoactive Coumarin-Caged N-Hydroxysulfonamides for Generation of Nitroxyl (HNO). PMC. [Link]

-

National Center for Biotechnology Information. Coumarin. PubChem. [Link]

-

MDPI. (2025, February 13). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. [Link]

-

IUCr. (2021, April 15). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. [Link]

-

ResearchGate. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. [Link]

-

The Good Scents Company. 2,3,6-trimethyl phenol. [Link]

-